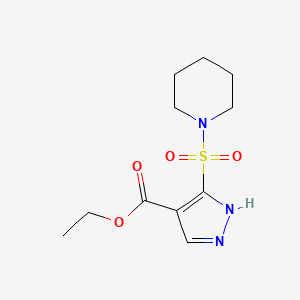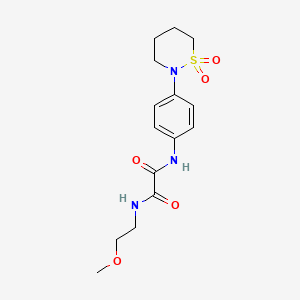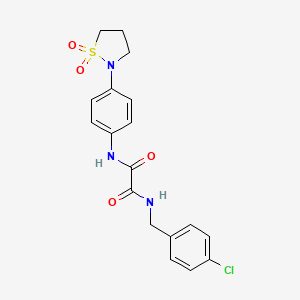
N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyridazine ring substituted with a methylthio group and a xanthene moiety
Aplicaciones Científicas De Investigación
N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its photophysical properties could be exploited in the development of fluorescent dyes or sensors.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridazine derivatives.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide, belongs to the class of pyridazine and pyridazinone derivatives . These heterocycles have been shown to exhibit a wide range of pharmacological activities . .
Mode of Action
Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target it acts upon.
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to affect a variety of biological processes, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine and pyridazinone derivatives , the compound could potentially have diverse effects at the molecular and cellular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives.
Coupling with Xanthene: The xanthene moiety is coupled to the pyridazine ring through amide bond formation, typically using coupling reagents such as carbodiimides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.
Xanthene Derivatives: Compounds like fluorescein and rhodamine.
Uniqueness
N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyridazine and xanthene moieties, which confer distinct chemical and biological properties. This combination is less common in the literature compared to other diazines and xanthene derivatives, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-25-17-11-10-16(21-22-17)20-19(23)18-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)18/h2-11,18H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDTUHDTVWJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)
![3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B2426330.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)
![3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2426334.png)
![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2426336.png)


![6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid](/img/structure/B2426341.png)

